molecular formula C21H24N2O5S B2699715 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 923073-17-0

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B2699715
CAS No.: 923073-17-0
M. Wt: 416.49
InChI Key: GLAHPGMRBFXZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety via a sulfamoyl bridge substituted with cyclopentyl and methyl groups. The benzodioxin subunit is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and modulating receptor interactions .

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-23(17-4-2-3-5-17)29(25,26)18-9-6-15(7-10-18)21(24)22-16-8-11-19-20(14-16)28-13-12-27-19/h6-11,14,17H,2-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAHPGMRBFXZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine. This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Sulfamoylation: The next step involves the introduction of the sulfamoyl group. This is typically done by reacting the amine with cyclopentyl(methyl)sulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step is the coupling of the sulfamoylated benzodioxin with a benzamide derivative. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfamoyl group can be reduced to form amine derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new therapeutic agents, particularly for diseases where sulfamoyl and benzodioxin functionalities are beneficial.

    Biological Studies: The compound can be used to study the biological activity of sulfamoyl and benzodioxin derivatives.

    Chemical Biology: It can serve as a probe to investigate the interactions of similar compounds with biological targets.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The benzodioxin moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Antibacterial Sulfonamides

Several N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamide derivatives (e.g., 5a–e in –2) share structural similarities but differ in substituents:

  • 5a (N-(2-bromoethyl)) and 5b (N-(2-phenethyl)) demonstrated antibacterial activity against E. coli with IC50 values of 9.22 ± 0.70 and 9.66 ± 0.33 μg mL<sup>−1</sup>, comparable to ciprofloxacin (MIC: 8.01 ± 0.12 μg mL<sup>−1</sup>) .
  • 5c (N-(3-phenylpropyl)) was inactive against S.

Key Differences :

Immunomodulatory Benzamides

  • D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide): This compound inhibits T regulatory (Treg) cell differentiation via undefined mechanisms . Its imidazole-pyridine substituents contrast with the sulfamoyl linker in the target compound, suggesting divergent biological targets.

Antimicrobial Acetamide Derivatives

  • 7l (2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide): Exhibited potent antimicrobial activity with low hemolytic toxicity (). The acetamide backbone and chlorophenyl group differ from the benzamide-sulfamoyl structure of the target compound, highlighting the role of linker chemistry in activity .

Lipoxygenase Inhibitors

  • 5c and 5e (N-(4-chlorobenzyl)): Demonstrated decent LOX inhibition, though weaker than the standard Baicalein . The target compound’s sulfamoyl group may offer alternative hydrogen-bonding interactions for LOX binding, but experimental data are lacking.

Structural and Pharmacokinetic Insights

Compound Name Substituents Key Activities Reference
Target Compound Cyclopentyl(methyl)sulfamoyl Not reported N/A
5a (N-(2-bromoethyl)) Bromoethyl Antibacterial (IC50: ~9.2 μg/mL)
5c (N-(3-phenylpropyl)) Phenylpropyl LOX inhibition
D4476 Imidazole-pyridine Treg cell inhibition
7l Chlorophenyl-dimethylphenyl Antimicrobial, low hemolysis

Structural Trends :

  • Substituent Flexibility : Alkyl/aralkyl groups (e.g., bromoethyl, phenethyl) in sulfonamides enhance antibacterial activity but reduce LOX inhibition .
  • Linker Chemistry : Sulfamoyl (target compound) vs. sulfonamide (5a–e ) or acetamide (7l ) alters electronic properties and target engagement.

Biological Activity

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a sulfamoyl group with a benzodioxin moiety, which may enhance its interaction with biological targets compared to other similar compounds.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C21H24N2O5S
Molecular Weight 396.49 g/mol
CAS Number 923073-17-0

The compound features a benzamide core linked to a sulfamoyl group and a dihydro-benzodioxin structure, which may contribute to its biological activity by mimicking natural substrates.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can mimic the structure of natural substrates, potentially allowing the compound to inhibit or modulate enzyme activity. The hydrophobic benzodioxin moiety may enhance binding affinity to protein targets, leading to increased specificity and efficacy in biological applications.

Study on Related Compounds

A study investigating the biological activity of sulfonamide derivatives found that these compounds effectively inhibited bacterial growth in vitro. The mechanism involved the competitive inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

In Vivo Studies

While direct studies on this specific compound are scarce, analogs have been tested in animal models for their pharmacological effects. For instance, compounds featuring similar benzodioxin structures have been evaluated for their neuroprotective effects in rodent models of neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound compared to other related compounds, the following table summarizes key similarities and differences:

CompoundStructure FeaturesBiological Activity
This compoundSulfamoyl + BenzodioxinPotential antimicrobial and anti-inflammatory effects
SulfanilamideSulfamoyl onlyWell-known antibacterial agent
Benzodioxin derivativesBenzodioxin structureNeuroprotective effects

Q & A

Q. What are the recommended synthetic routes for 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide?

The compound can be synthesized via multi-step reactions involving sulfonamide coupling and alkylation. A common approach involves:

  • Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a benzenesulfonyl chloride derivative under alkaline conditions (e.g., aqueous Na₂CO₃, pH 10) to form the sulfonamide intermediate.
  • Subsequent N-alkylation with cyclopentyl(methyl)amine in the presence of a base like lithium hydride (LiH) in DMF . Characterization typically employs IR, ¹H NMR, and mass spectrometry (EIMS) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : To verify substituent positions on the benzodioxin and benzamide moieties.
  • IR Spectroscopy : For identifying sulfonamide (S=O) and amide (C=O) functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and purity (>95%) .
  • HPLC : For assessing purity and stability under varying conditions (e.g., pH, temperature) .

Q. How is the compound screened for biological activity in vitro?

  • Enzyme Inhibition Assays : Test against targets like casein kinase 1 (CK1) using ATP-competitive binding assays .
  • Cell-Based Models : Evaluate cytotoxicity and immunomodulatory effects (e.g., Th2/Treg cell inhibition) via flow cytometry (Annexin V/PI staining) .
  • Lipoxygenase/Cholinesterase Assays : Measure IC₅₀ values using spectrophotometric methods .

Advanced Research Questions

Q. What is the mechanistic basis for its inhibitory activity against CK1?

The compound acts as a competitive ATP-binding site inhibitor of CK1α, with selectivity over kinases like ERK2 and PKA. Structural studies suggest the benzodioxin moiety enhances hydrophobic interactions with the kinase pocket, while the sulfamoyl group stabilizes binding via hydrogen bonding . Kinase profiling using recombinant enzymes and radiometric assays validates specificity .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Substituent Modifications : Replace the cyclopentyl group with bulkier alkyl chains to enhance lipophilicity and blood-brain barrier penetration.
  • Sulfonamide Linker : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to CK1 and off-target kinases .

Q. How should researchers address contradictions in solubility or stability data?

  • Purity Verification : Use HPLC-MS to rule out impurities affecting solubility .
  • Solvent Optimization : Test co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin-based formulations.
  • Accelerated Stability Studies : Expose the compound to heat, light, and humidity, monitoring degradation via LC-MS .

Q. What strategies are recommended for in vivo efficacy studies?

  • Animal Models : Use transgenic mice (e.g., CK1α-overexpressing strains) to assess pharmacokinetics (Cₘₐₓ, t₁/₂) and dose-response relationships.
  • Toxicity Profiling : Conduct histopathological analysis of liver/kidney tissues after chronic dosing.
  • Blood-Brain Barrier Penetration : Measure brain-to-plasma ratios using LC-MS/MS .

Q. How can enzyme inhibition specificity be validated?

  • Kinase Profiling Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to CK1 versus unrelated kinases.
  • CRISPR Knockout Models : Compare activity in wild-type vs. CK1α-knockout cell lines .

Q. What methods ensure reproducibility in analytical data?

  • Standardized Protocols : Adopt USP/ICH guidelines for HPLC (e.g., column type, gradient elution).
  • Cross-Validation : Compare NMR data across multiple spectrometers (e.g., 400 MHz vs. 600 MHz).
  • Interlaboratory Studies : Collaborate with independent labs to verify spectral assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.